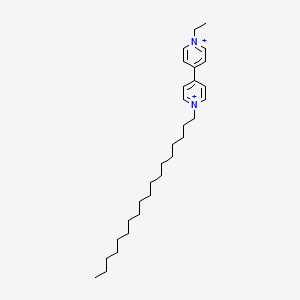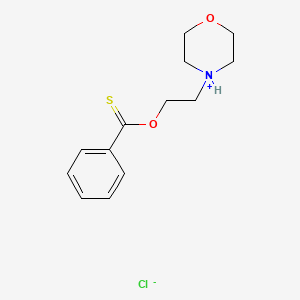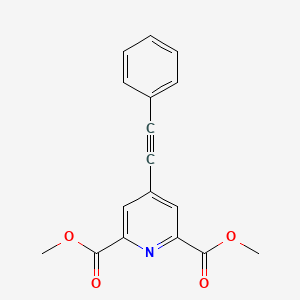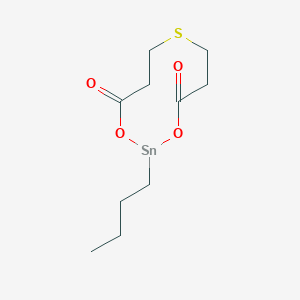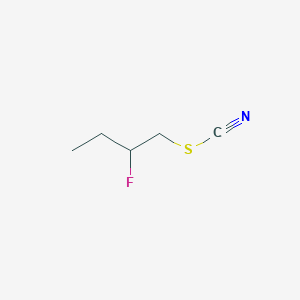
2-Fluorobutyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobutyl thiocyanate is an organic compound that contains both fluorine and thiocyanate functional groups. It is a member of the thiocyanate family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of the fluorine atom in the butyl chain imparts unique properties to this compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluorobutyl thiocyanate can be synthesized through a variety of methods. One common approach involves the reaction of 2-fluorobutyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluorobutyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the thiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted thiocyanates, sulfonyl compounds, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Fluorobutyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-fluorobutyl thiocyanate exerts its effects involves interactions with various molecular targets. The thiocyanate group can interact with metal ions and enzymes, potentially inhibiting or modifying their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoroethyl thiocyanate
- 3-Fluoropropyl thiocyanate
- 4-Fluorobutyl thiocyanate
Uniqueness
2-Fluorobutyl thiocyanate is unique due to the specific positioning of the fluorine atom in the butyl chain, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other fluorinated thiocyanates and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
113487-41-5 |
|---|---|
Fórmula molecular |
C5H8FNS |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
2-fluorobutyl thiocyanate |
InChI |
InChI=1S/C5H8FNS/c1-2-5(6)3-8-4-7/h5H,2-3H2,1H3 |
Clave InChI |
HCYGIHOYHZDCGG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CSC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


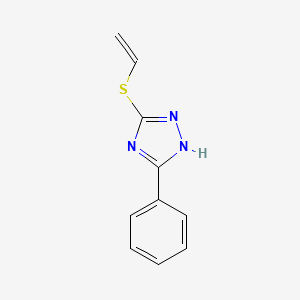
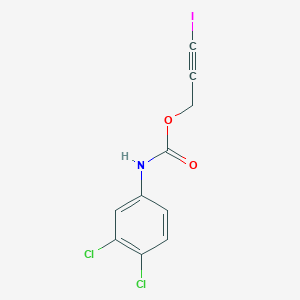
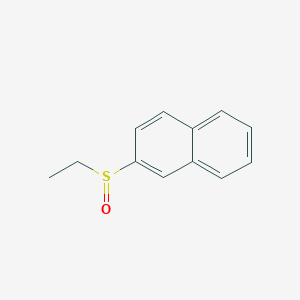
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
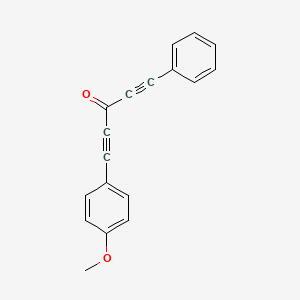
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
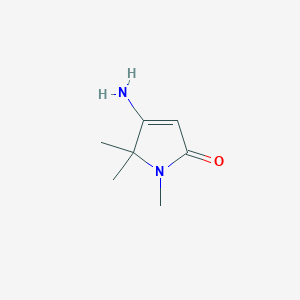
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
